molecular formula C6H7ClN2 B1590228 2-Chloro-3-methylpyridin-4-amine CAS No. 79055-64-4

2-Chloro-3-methylpyridin-4-amine

Cat. No.: B1590228
CAS No.: 79055-64-4
M. Wt: 142.58 g/mol
InChI Key: OPIGCGMFJRAVJS-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyridin-4-amine is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the third position, and an amine group at the fourth position on the pyridine ring . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Biochemical Analysis

Biochemical Properties

It is known to be a key intermediate in the production of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1

Cellular Effects

As it is a key intermediate in the production of Nevirapine , it may indirectly influence cell function through its role in the synthesis of this drug. Nevirapine has been shown to inhibit the action of reverse transcriptase, an enzyme crucial for the replication of HIV-1 . This suggests that 2-Chloro-3-methylpyridin-4-amine may play a role in influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a key intermediate in the production of Nevirapine , its effects at the molecular level may be inferred from the action of this drug. Nevirapine binds directly to reverse transcriptase, causing a disruption in the enzyme’s catalytic site and leading to a block in RNA and DNA-dependent DNA polymerase activities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine, methyl, and amine groups makes it a versatile compound in various chemical transformations and applications .

Properties

IUPAC Name

2-chloro-3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIGCGMFJRAVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505450
Record name 2-Chloro-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-64-4
Record name 2-Chloro-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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